Cas no 1314792-19-2 (1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine)
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine
- 1314792-19-2
- SCHEMBL18769596
- EN300-1965133
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- Inchi: 1S/C10H11ClFN/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
- InChI Key: VWXOBYBXNDBBRM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)C1(CCC1)N)F
Computed Properties
- Exact Mass: 199.0564052g/mol
- Monoisotopic Mass: 199.0564052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965133-0.05g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-0.1g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-0.25g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-0.5g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-1.0g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1965133-2.5g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-5.0g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1965133-10.0g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1965133-1g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1965133-5g |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine |
1314792-19-2 | 5g |
$2858.0 | 2023-09-17 |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine
Professional Introduction to 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine (CAS No. 1314792-19-2)
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1314792-19-2, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest. The presence of both chloro and fluorine substituents in its aromatic ring system contributes to its distinct chemical reactivity and binding affinity, which are critical factors in drug design and development.
The structural framework of 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine consists of a cyclobutane ring linked to a phenyl group, which is further modified by a 5-chloro-2-fluorophenyl moiety. This particular arrangement of functional groups imparts a high degree of versatility to the molecule, enabling it to interact with various biological targets. The cyclobutane ring, in particular, is known for its rigid structure, which can enhance the binding affinity of the compound to its intended receptors. This rigidity is complemented by the electron-withdrawing nature of the chloro and fluorine atoms, which can fine-tune the electronic properties of the molecule for optimal interactions with biological systems.
In recent years, there has been growing interest in developing novel pharmacological agents that target specific enzymatic or receptor pathways involved in various diseases. 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine has emerged as a promising candidate in this context due to its ability to modulate key biological processes. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes that are implicated in inflammatory responses and cancer progression. The precise arrangement of the substituents on the phenyl ring allows for selective binding to these targets, minimizing off-target effects and enhancing therapeutic efficacy.
The synthesis of 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine involves a series of well-defined chemical transformations that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the cyclobutane derivative, followed by functionalization with the appropriate aromatic ring system. The introduction of the 5-chloro-2-fluorophenyl group requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research and development.
The pharmacological profile of 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed several key properties that make it an attractive candidate for drug development. Notably, the compound demonstrates good solubility in aqueous media, which is essential for formulation into oral or injectable drugs. Additionally, preliminary toxicity studies have shown that it exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.
In conclusion, 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The combination of its rigid cyclobutane core with strategically placed functional groups such as chloro and fluorine makes it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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